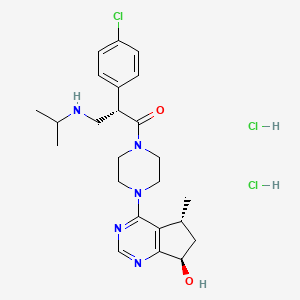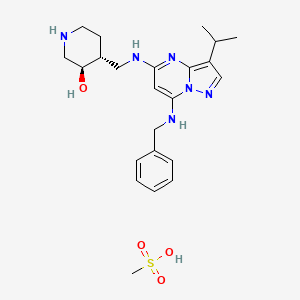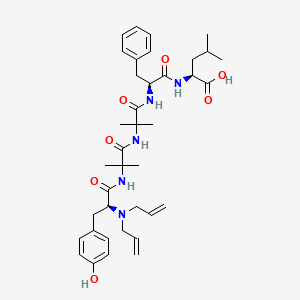
Ipatasertib dihydrochloride
Vue d'ensemble
Description
Ipatasertib, also known as RG7440, is an experimental cancer drug in development by Roche . It is a small molecule inhibitor of AKT, which is a key component of the PI3K/AKT pathway . Ipatasertib was discovered by Genentech in collaboration with Array Biopharma and is currently in phase II trials for treatment of breast cancer .
Synthesis Analysis
The first-generation process to manufacture Akt inhibitor Ipatasertib involves a late-stage convergent coupling of two challenging chiral components on a multikilogram scale . The two key components are a trans-substituted cyclopentylpyrimidine compound and a β2-amino acid . The two chiral intermediates are then coupled in a three-stage endgame process to complete the assembly of Ipatasertib .Molecular Structure Analysis
Ipatasertib has a molecular formula of C24H32ClN5O2 . Its molar mass is 458.00 g·mol−1 . The structure of Ipatasertib includes a piperazine ring where the nitrogen ring atom carries an aryl group .Chemical Reactions Analysis
The synthesis of Ipatasertib involves various chemical reactions, including a carbonylative esterification and subsequent Dieckmann cyclization sequence to forge the cyclopentane ring in the target . An asymmetric aminomethylation (Mannich) reaction is used to produce the β2-amino acid .Physical And Chemical Properties Analysis
Ipatasertib is a small molecule with a molar mass of 458.00 g·mol−1 . It has a complex structure that includes a piperazine ring and several functional groups .Applications De Recherche Scientifique
Breast Cancer Treatment : Ipatasertib, in combination with paclitaxel, has shown promise as a first-line therapy for metastatic triple-negative breast cancer. This combination was found to improve progression-free survival, especially in patients with PTEN-low tumors, indicating its potential as a targeted therapy for this breast cancer subtype (Kim et al., 2017).
Solid Tumors Treatment : In a phase I study, Ipatasertib demonstrated tolerable safety and meaningful disease control in patients with diverse solid tumors. This study highlighted the potent inhibition of AKT signaling by Ipatasertib, suggesting its broader applicability in various cancers (Saura et al., 2017).
Pharmacokinetics in Cancer Patients : The pharmacokinetics of Ipatasertib and its metabolite M1 were characterized in cancer patients, providing valuable insights into the drug’s absorption and clearance, which are crucial for optimizing dosing regimens (Yoshida et al., 2021).
Prostate Cancer Treatment : Ipatasertib, as a single agent or in combination with other drugs like abiraterone and prednisolone, showed safety and tolerability in patients with advanced solid tumors, including prostate cancer. This study also observed disease stability and responses in some patients (Doi et al., 2019).
Drug-Drug Interaction Studies : Research has been conducted on the pharmacokinetics, safety, and tolerability of Ipatasertib in combination with other cancer medications, such as darolutamide, providing insights into potential drug-drug interactions and their clinical significance (Sutaria et al., 2022).
Commercial Manufacturing Process : The development of the commercial manufacturing process for Ipatasertib has been detailed, highlighting the synthesis and production challenges for this complex drug (Bachmann et al., 2021).
Metastatic Prostate Cancer : A randomized phase II study found that Ipatasertib, combined with abiraterone, improved radiographic progression-free survival in metastatic castration-resistant prostate cancer patients, especially those with PTEN-loss tumors (de Bono et al., 2018).
Safety And Hazards
Orientations Futures
Ipatasertib is currently in phase II trials for the treatment of breast cancer . It has been evaluated as a single agent and in combination studies using dual AKT and androgen-receptor pathway blockade with Ipatasertib and abiraterone . The future directions of Ipatasertib research will likely focus on its potential use in other types of cancer and the optimization of its synthesis process .
Propriétés
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVNRNRVFDUTG-VISIQVHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ipatasertib dihydrochloride | |
CAS RN |
1396257-94-5 | |
| Record name | Ipatasertib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396257945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPATASERTIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2JCB5A8EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)








